Sulprostone
Overview
Description
Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that exhibits oxytocic activity. It is primarily used in medical settings for inducing labor, managing postpartum hemorrhage, and terminating pregnancies in cases of fetal death . This compound is known for its high efficacy in binding to and activating the prostaglandin EP3 receptor, which plays a crucial role in its therapeutic effects .
Mechanism of Action
Target of Action
Sulprostone is an analogue of prostaglandin E2 (PGE2) and primarily targets the prostaglandin EP3 receptor . It binds to and activates the EP3 receptor with far greater efficacy than the other PGE2 receptors . It is also a comparatively weak receptor agonist of the prostaglandin EP1 receptor .
Mode of Action
This compound, as a PGE2 analog, binds to specific prostaglandin receptors in the uterine muscle . This binding leads to increased intracellular calcium levels . The increase in calcium concentrations triggers uterine muscle contractions, mimicking the natural process that occurs during labor .
Biochemical Pathways
This compound’s action involves the modulation of cyclooxygenase-2 (COX-2) activity . It reduces the production of PGE2 by modulating COX-2 enzymatic activity . This modulation leads to vasodilations that can be suppressed by the EP1/3 receptor agonist this compound at subnanomolar concentrations .
Pharmacokinetics
It is known that this compound is relatively resistant to metabolic degradation compared to pge2 .
Result of Action
The activation of the EP3 receptor by this compound leads to various cellular and tissue responses . For instance, it has oxytocic activity, inducing uterine contractions . This makes it useful in medical applications such as inducing labor in instances of in utero fetal death, treating post-partum hemorrhaging, and inducing medical abortion .
Biochemical Analysis
Biochemical Properties
Sulprostone: interacts with four known receptors which mediate various cellular and tissue responses to PGE 2: prostaglandin EP1 receptor, prostaglandin EP2 receptor, prostaglandin EP3 receptor, and prostaglandin EP4 receptor . It binds to and activates the prostaglandin EP3 receptor with far greater efficacy than the other PGE 2 receptors .
Cellular Effects
This compound: has been shown to be a potent stimulator of uterine smooth muscle contractions . It also prevents the expression of epithelial sodium channels in rat renal medulla .
Molecular Mechanism
This compound: exerts its effects at the molecular level through binding interactions with the prostaglandin EP3 receptor . It is relatively resistant to metabolic degradation compared to PGE 2 .
Temporal Effects in Laboratory Settings
The effects of This compound It is known that it is a metabolism-resistant synthetic analog of PGE2 .
Metabolic Pathways
This compound: is involved in the prostaglandin metabolic pathway
Preparation Methods
The synthesis of sulprostone involves several steps, starting from the appropriate cyclopentane derivative. The key steps include:
Formation of the cyclopentane ring: This involves the use of specific reagents and catalysts to form the cyclopentane structure.
Introduction of functional groups: Hydroxyl, phenoxy, and other functional groups are introduced through various chemical reactions, including oxidation and substitution reactions.
Final assembly: The final steps involve the coupling of the cyclopentane derivative with other molecular fragments to form this compound.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product. This includes controlling reaction conditions such as temperature, pressure, and pH to achieve the desired outcomes.
Chemical Reactions Analysis
Sulprostone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulprostone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its effects on various biological processes, including inflammation and cell signaling.
Medicine: Extensively used in clinical settings for inducing labor, managing postpartum hemorrhage, and terminating pregnancies. .
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Sulprostone is unique among prostaglandin analogues due to its high selectivity and efficacy in activating the EP3 receptor. Similar compounds include:
Misoprostol: Another prostaglandin analogue used for similar medical applications but with different receptor selectivity.
Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction and cervical ripening.
Carboprost: A prostaglandin analogue used primarily for managing postpartum hemorrhage
Compared to these compounds, this compound offers advantages in terms of its stability and resistance to metabolic degradation, making it a preferred choice in certain clinical scenarios .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVCDCIMBLVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860755 | |
Record name | 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60325-46-4 | |
Record name | Sulprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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